(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a chiral cyclic β-amino acid derivative, recognized primarily as a high-value intermediate in pharmaceutical manufacturing. Its principal procurement driver is its use as a stereospecific building block for constructing complex active pharmaceutical ingredients (APIs), most notably poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology. The defined (R)-stereochemistry at the C3 position is a critical feature, essential for achieving the required three-dimensional structure and biological activity in the final drug product.
Substituting this (R)-enantiomer with the racemic mixture or the (S)-enantiomer (CAS: 137036-54-5) is incompatible with synthetic routes for stereospecific drugs like Talazoparib. Using the racemate introduces the (S)-enantiomer as a significant impurity, necessitating a difficult and costly chiral resolution step late in the synthesis, which inherently discards at least 50% of the material as the undesired isomer. This dramatically reduces overall yield, increases process complexity, and complicates purification of the final API. Procuring the enantiomerically pure (R)-form is a critical process decision to maximize efficiency and ensure the stereochemical integrity of the target molecule.
Patented synthetic routes to the potent PARP inhibitor Talazoparib explicitly specify the (R)-enantiomer of 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one as a required starting material to establish the critical (8S,9R) stereochemistry of the final API. Alternative routes that perform chiral separation at the final step are noted to "seriously reduce the yield of the final product," making the use of the enantiopure precursor a key process optimization. For example, a synthesis route starting from a related chiral precursor achieved a final product yield of 89.6% for Talazoparib, a result dependent on maintaining stereochemical control from the outset.
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Enables high-yield (e.g., 89.6%) synthesis of the final API by providing the correct stereocenter. |
| Comparator Or Baseline | Synthesis involving late-stage chiral separation via SFC (Super-fluid chromatography). |
| Quantified Difference | Avoids >50% material loss and process complexity associated with late-stage resolution of a racemic mixture. |
| Conditions | Industrial synthesis process for the PARP inhibitor Talazoparib. |
Using this specific (R)-enantiomer is a direct route to higher process efficiency and yield, reducing waste and cost in the production of a high-value oncology drug.
While chromatographic methods exist to resolve the racemic mixture of 3-amino-1,4-benzodiazepin-2-one derivatives, they require specialized chiral stationary phases (CSPs) and introduce significant downstream processing steps. For example, successful resolution of related benzodiazepinones has been demonstrated on Pirkle-type and crown ether-based CSPs, but this adds complexity, solvent usage, and time to the manufacturing workflow. Starting a synthesis with the enantiomerically pure (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one entirely bypasses this resolution stage, streamlining the path to the final product.
| Evidence Dimension | Process Simplification |
| Target Compound Data | Direct use in synthesis, eliminating the need for a dedicated chiral resolution step. |
| Comparator Or Baseline | Racemic mixture requiring resolution by chiral HPLC. |
| Quantified Difference | Eliminates an entire process step (chiral chromatography), saving time, solvent, and capital equipment costs. |
| Conditions | Pharmaceutical process development and manufacturing. |
Procuring the enantiopure compound is a direct investment in a shorter, more efficient, and more economical manufacturing process.
This compound is the right choice for process development and manufacturing campaigns focused on the PARP inhibitor Talazoparib. Its use directly addresses the need for stereochemical purity from an early stage, maximizing yield and simplifying regulatory compliance for the final API by avoiding complex, yield-reducing separations of stereoisomers.
In medicinal chemistry programs developing novel PARP inhibitors or other benzolactam-based agents, this enantiopure building block is essential. It allows researchers to synthesize and test specific stereoisomers, providing clear, unambiguous SAR data by ensuring that biological activity is attributed to the correct enantiomer, a critical factor for lead optimization.
For creating highly specific research tools, such as radiolabeled probes for PET imaging of PARP-1 expression, starting with the enantiomerically pure (R)-isomer is critical. This ensures that the probe's binding affinity and specificity for the biological target are maximized, as demonstrated in the development of [18F]talazoparib, where stereochemistry is crucial for target engagement.